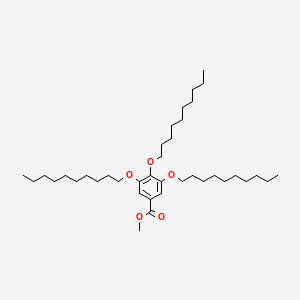
Methyl 3,4,5-tris(decyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4,5-tris(decyloxy)benzoate is an organic compound with the molecular formula C38H68O5 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with decyloxy groups and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,5-tris(decyloxy)benzoate typically involves the esterification of 3,4,5-tris(decyloxy)benzoic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-tris(decyloxy)benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The decyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: 3,4,5-tris(decyloxy)benzoic acid.
Reduction: 3,4,5-tris(decyloxy)benzyl alcohol.
Substitution: Various alkoxy-substituted benzoates depending on the substituent used.
Scientific Research Applications
Methyl 3,4,5-tris(decyloxy)benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3,4,5-tris(decyloxy)benzoate involves its interaction with biological membranes due to its lipophilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and ion transport. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-tris(benzyloxy)benzoate: Similar structure but with benzyloxy groups instead of decyloxy groups.
Methyl 3,4,5-tridodecyloxy-benzoate: Similar structure but with dodecyloxy groups instead of decyloxy groups.
Uniqueness
Methyl 3,4,5-tris(decyloxy)benzoate is unique due to its specific decyloxy substitutions, which confer distinct lipophilic properties. These properties make it particularly suitable for applications requiring integration into lipid environments, such as drug delivery systems and membrane studies.
Properties
CAS No. |
158921-39-2 |
|---|---|
Molecular Formula |
C38H68O5 |
Molecular Weight |
604.9 g/mol |
IUPAC Name |
methyl 3,4,5-tris-decoxybenzoate |
InChI |
InChI=1S/C38H68O5/c1-5-8-11-14-17-20-23-26-29-41-35-32-34(38(39)40-4)33-36(42-30-27-24-21-18-15-12-9-6-2)37(35)43-31-28-25-22-19-16-13-10-7-3/h32-33H,5-31H2,1-4H3 |
InChI Key |
NLWFWUIEQLHVNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















